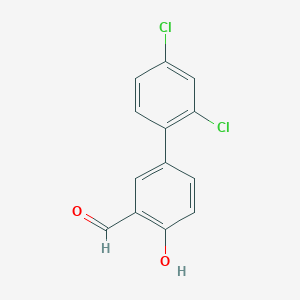
6-(2,3-Dichlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a phenolic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 258.21 g/mol and is soluble in ethanol and methanol. 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a variety of uses in scientific research, ranging from synthesis methods to biochemical and physiological effects.
科学的研究の応用
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of diverse organic compounds, such as 4-chloro-6-hydroxy-2-methyl-3-pyridinone, which is a potential inhibitor of the enzyme dihydrofolate reductase. It has also been used to synthesize polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), which has potential applications in biodegradable plastics. Furthermore, 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in the synthesis of other compounds, such as 2,3-dichloro-4-hydroxybenzoic acid, which has potential applications in the treatment of fungal infections.
作用機序
The mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the synthesis of polysaccharides, such as cellulose, in bacteria and fungi. This inhibition of polysaccharide synthesis results in the inhibition of the growth and proliferation of these organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% have yet to be fully elucidated. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, it has been shown to inhibit the synthesis of polysaccharides in bacteria and fungi, suggesting that it may have antifungal and antibacterial properties.
実験室実験の利点と制限
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in common organic solvents, such as ethanol and methanol. Additionally, it is stable at room temperature and is not toxic or corrosive. However, it is important to note that 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has limited solubility in water and is not suitable for use in aqueous solutions.
将来の方向性
Given the potential applications of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95%, there are numerous future directions for research. Further research could be conducted to elucidate the mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% and to explore its potential applications in the treatment of fungal infections. Additionally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as an inhibitor of polysaccharide synthesis in bacteria and fungi. Finally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as a potential inhibitor of the enzyme dihydrofolate reductase.
合成法
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. In the first step, a solution of 2,3-dichlorophenol in ethanol is treated with aqueous sodium hydroxide and heated to reflux for two hours. This reaction results in the formation of 2,3-dichloro-4-hydroxybenzaldehyde. In the second step, the aldehyde is reacted with formic acid in the presence of an acidic catalyst, such as p-toluenesulfonic acid, to form 6-(2,3-dichlorophenyl)-2-formylphenol, 95%.
特性
IUPAC Name |
3-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQCYAGAXRNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685277 |
Source


|
| Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261944-82-4 |
Source


|
| Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














